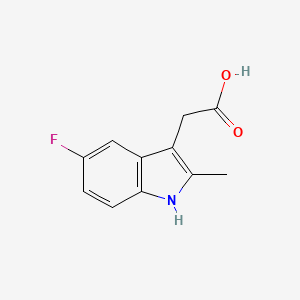

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

描述

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid according to systematic naming protocols, with the numerical prefix indicating the position of the acetic acid substituent relative to the indole core structure. Alternative nomenclature systems recognize this compound as 1H-indole-3-acetic acid, 5-fluoro-2-methyl-, reflecting the traditional indole acetic acid naming convention with positional descriptors for the fluorine and methyl substituents.

Chemical identification systems assign this compound the Chemical Abstracts Service registry number 71987-67-2, providing a unique identifier that facilitates unambiguous reference across chemical databases and literature. The molecular descriptor database number is listed as MFCD02664389, further establishing its identity within chemical information systems. The International Chemical Identifier (InChI) for this compound is InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15), providing a standardized structural representation that enables computational analysis and database searches.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O, offering a linear notation that facilitates electronic data processing and chemical informatics applications. Various chemical databases also recognize alternative common names including 5-fluoro-2-methyl-1H-indole-3-acetic acid and (5-fluoro-2-methyl-3-indolyl)acetic acid, reflecting different approaches to systematic nomenclature while maintaining chemical accuracy. These multiple naming conventions demonstrate the compound's recognition across diverse chemical information systems and research communities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound exhibits a molecular formula of C11H10FNO2 with a corresponding molecular weight of 207.20 grams per mole. This compound features a bicyclic indole core structure consisting of a benzene ring fused to a pyrrole ring, with specific substitutions that significantly influence its chemical and physical properties. The fluorine atom positioned at the 5-carbon of the indole ring introduces strong electronegativity effects, while the methyl group at the 2-position provides steric and electronic modifications to the heterocyclic system.

Physicochemical analysis reveals that this compound exhibits a melting point range of 179-182 degrees Celsius when crystallized from acetonitrile, indicating substantial intermolecular interactions and structural stability. The predicted boiling point is calculated at 421.1 plus or minus 40.0 degrees Celsius, reflecting the compound's molecular weight and intermolecular forces. Density measurements indicate a value of 1.383 plus or minus 0.06 grams per cubic centimeter, consistent with the presence of the fluorine atom and the aromatic ring system.

The compound demonstrates specific solubility characteristics influenced by its structural features, particularly the carboxylic acid functionality and the aromatic indole system. The predicted acid dissociation constant (pKa) value of 4.11 plus or minus 0.30 indicates moderate acidity, primarily attributed to the carboxyl group with potential influence from the electronegative fluorine substituent. Storage requirements specify maintenance at 2-8 degrees Celsius with protection from light, suggesting potential photosensitivity or thermal instability under ambient conditions.

Computational modeling predicts additional physicochemical parameters that provide insight into the compound's behavior and potential applications. The partition coefficient (LogP) value suggests specific lipophilicity characteristics that influence membrane permeability and bioavailability considerations in pharmaceutical applications. The molecular surface area and volume calculations provide three-dimensional structural information essential for understanding molecular interactions and binding affinity predictions.

Historical Context in Indole Derivative Research

The development of this compound occurs within the broader historical context of indole acetic acid research, which has its origins in plant hormone studies dating back to the early twentieth century. Indole-3-acetic acid, first synthesized in 1925 and identified as a plant hormone in 1933, established the foundational understanding of indole derivatives as biologically active compounds. This pioneering work demonstrated that indole-based structures could exhibit significant biological activity, laying the groundwork for subsequent research into synthetic analogs and structural modifications.

The introduction of fluorine substitution in indole derivatives represents a more recent development in the field, emerging from advances in fluorine chemistry during the mid-to-late twentieth century. Fluorinated indole compounds gained attention due to their enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The specific compound this compound appears in chemical literature as part of systematic investigations into structure-activity relationships within fluorinated heterocyclic compounds.

Research into this particular compound reflects the contemporary emphasis on rational drug design and the development of pharmaceutical intermediates with improved properties. The compound's initial synthesis and characterization occurred as part of broader efforts to explore the chemical space surrounding indole acetic acid derivatives, with particular attention to how fluorine substitution affects molecular properties and potential biological activity. Database records indicate that systematic studies of this compound began appearing in the chemical literature during the early twenty-first century, coinciding with advances in fluorine chemistry and synthetic methodology.

The historical trajectory of indole derivative research demonstrates a clear evolution from naturally occurring compounds toward synthetic analogs with enhanced properties. This progression reflects broader trends in medicinal chemistry, where systematic structural modification of lead compounds has become a standard approach for developing new therapeutic agents. The specific case of this compound exemplifies this approach, representing a carefully designed structural modification of the natural indole acetic acid scaffold with strategic fluorine and methyl substitutions.

Position Within Fluorinated Indole Compound Classification

This compound occupies a specific position within the broader classification of fluorinated indole compounds, representing a subset of heterocyclic molecules that combine the indole scaffold with strategic fluorine substitution. This compound class has gained significant attention in contemporary organic chemistry due to the unique properties conferred by fluorine incorporation, including enhanced lipophilicity, altered electronic characteristics, and improved metabolic stability. The systematic classification of fluorinated indoles considers both the position of fluorine substitution and the nature of additional functional groups present on the heterocyclic core.

Within the fluorinated indole family, compounds bearing fluorine at the 5-position represent a particularly important subclass due to the electronic effects imparted by this substitution pattern. The 5-fluoroindole core structure serves as a versatile building block for pharmaceutical intermediates and research compounds, with the fluorine atom providing specific electronic modifications that influence reactivity and biological activity. Comparative analysis with related compounds such as 5-fluoroindole itself reveals how additional substitutions, such as the methyl group at the 2-position and the acetic acid moiety at the 3-position, further modify the compound's properties and potential applications.

The dual substitution pattern observed in this compound places it within a specialized category of multiply substituted fluorinated indoles. This classification reflects the compound's synthetic complexity and the specific design considerations that led to its development. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a unique electronic environment that distinguishes this compound from simpler fluorinated indole derivatives. Additionally, the incorporation of the acetic acid functionality provides a handle for further synthetic elaboration and influences the compound's physicochemical properties.

Contemporary research approaches to fluorinated indole compounds emphasize their utility as building blocks for more complex molecular architectures. The specific substitution pattern of this compound positions it as a valuable intermediate for constructing pharmaceutical candidates and research tools. Its classification within the broader fluorinated heterocycle family reflects ongoing efforts to systematically explore chemical space through strategic incorporation of fluorine atoms in biologically relevant scaffolds.

属性

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZAMNBVIWOUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378226 | |

| Record name | (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71987-67-2 | |

| Record name | (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71987-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrolysis of Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

This is a common and efficient method to obtain the target acid from its ester precursor.

- Procedure : Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is treated with sodium hydroxide in ethanol-water mixture at room temperature (~20°C) for approximately 3 hours.

- Reaction : Base-catalyzed ester hydrolysis converts the ethyl ester to the corresponding acetic acid.

- Yield : High yields reported, up to 96%.

- Purification : Acidification of the reaction mixture followed by extraction and recrystallization.

- Reference : Ji et al., MedChemComm, 2019; Chemicalbook synthesis data.

| Parameter | Details |

|---|---|

| Starting material | Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate |

| Reagents | NaOH (aqueous), ethanol, water |

| Temperature | 20°C |

| Reaction time | 3 hours |

| Yield | 96% |

| Purification | Acidification, extraction, recrystallization |

Multi-Step Synthesis via Indole Acetate and Aldehyde Condensation

A more complex synthetic route involves the preparation of an indole acetate intermediate, followed by condensation with quinoline-2-carboxaldehyde under acidic conditions, reduction, and hydrolysis.

- Step 1 : Preparation of (5-fluoro-2-methylindol-1-yl)-acetic acid ethyl ester.

- Step 2 : Reaction with quinoline-2-carboxaldehyde in the presence of trifluoroacetic acid (TFA) at low temperature (0 to 5°C) to form an intermediate alcohol.

- Step 3 : Reduction of the intermediate with triethylsilane (TES) and TFA in dichloromethane at reflux.

- Step 4 : Hydrolysis of the ester to the acid using aqueous potassium hydroxide.

- Reaction conditions : Use of strong acid (TFA) in excess (≥2 equivalents), polar solvents such as acetonitrile or toluene, and controlled temperature.

- Yields : Overall yield approximately 65-70% after crystallization.

- Scale : Demonstrated on a large scale (e.g., 234 kg batch).

- Reference : US Patent US9102658B2, 2012.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of indole acetate ethyl ester | Acetonitrile, Cs2CO3, 20-25°C, 24h | High | Polar solvent, weak base catalysis |

| 2 | Condensation with quinoline-2-carboxaldehyde | TFA (≥2 eq.), 0-5°C, acidic | Moderate | Avoid incomplete reaction, control acid |

| 3 | Reduction with TES and TFA | DCM, reflux | High | Controlled addition over 6 hours |

| 4 | Hydrolysis to acid | 50% KOH aqueous, room temp | High | Base hydrolysis preferred |

Catalytic and Nanoparticle-Assisted Synthesis of Derivatives

Research has demonstrated the use of nickel ferrite nanoparticles as catalysts in the synthesis of derivatives related to (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, enhancing reaction rates and selectivity.

- Method : Catalytic activity of nickel ferrite nanoparticles facilitates the formation of oxazol-5(4H)-one derivatives from 2-(5-fluoro-1H-indol-1-yl)acetyl chloride.

- Significance : Provides a route to functionalized derivatives with potential biological activity.

- Reference : Rao et al., 2019.

- The melting point of this compound is reported around 179-182°C (in acetonitrile solvent).

- Molecular formula: C11H10FNO2; Molecular weight: 207.2 g/mol.

- Purity and reaction progress are commonly monitored by HPLC and GC methods.

- The compound is a white solid with a characteristic odor.

- Hydrolysis reactions are typically complete within 3 hours under mild conditions.

- Use of trifluoroacetic acid as a strong acid catalyst is critical in condensation steps to avoid side reactions and impurities.

- Large-scale synthesis has been successfully demonstrated with consistent yields and purity.

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| Base Hydrolysis of Ethyl Ester | Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate | NaOH, ethanol/water, 20°C, 3 h | 96 | Lab scale | Simple, high yield, widely used |

| Multi-Step Aldehyde Condensation | 5-fluoro-2-methylindole derivatives | TFA, TES, KOH, acetonitrile/toluene | 65-70 | Industrial scale | Requires careful acid/base control |

| Nanoparticle Catalysis | 2-(5-fluoro-1H-indol-1-yl)acetyl chloride | Nickel ferrite nanoparticles catalyst | Not specified | Research scale | For derivative synthesis, catalytic |

The preparation of this compound is well-established through several synthetic routes, with base hydrolysis of the ethyl ester being the most straightforward and high-yielding method. More complex multi-step syntheses enable the preparation of intermediates and derivatives useful for pharmaceutical applications. Advances in catalytic methods offer promising avenues for efficient synthesis of related compounds. The choice of method depends on the desired scale, purity, and downstream applications.

化学反应分析

Esterification and Hydrolysis

The carboxylic acid group undergoes standard esterification and hydrolysis reactions:

Ester derivatives are critical intermediates for prodrug development, as seen in the synthesis of CRTH2 antagonists .

Oxidation Reactions

The indole ring and side chain are susceptible to oxidation:

Oxidation pathways are pH-dependent, with acidic conditions favoring ketone formation.

Reduction Reactions

The acetic acid side chain can be reduced:

Reduction to ethanol derivatives is quantitative with LiAlH<sub>4</sub>, enabling further functionalization .

Substitution Reactions

Electrophilic substitution occurs at the indole ring’s electron-rich positions:

Fluorine at C5 directs electrophiles to C4 and C7 positions.

Decarboxylative Coupling

Copper-mediated decarboxylation enables cross-coupling:

| Catalyst | Partner Molecule | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)<sub>2</sub> | Indole | 3,3'-Diindolylmethane (DIM) analog | 78% | |

| CuBr<sub>2</sub> | Azaindole | N1-substituted azaindole conjugate | 65% |

This method facilitates large-scale synthesis of bioactive dimers .

Condensation Reactions

The carboxylic acid reacts with nucleophiles:

Hydrazide derivatives show improved solubility for pharmacological screening.

Nucleophilic Acyl Substitution

Activation of the carboxylic acid enables diverse substitutions:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| SOCl<sub>2</sub> | Acid chloride | Intermediate for amides/esters | |

| CDI (Carbonyldiimidazole) | Activated ester | Used in peptide coupling |

The acid chloride is highly reactive, enabling one-step synthesis of prodrugs.

科学研究应用

Chemical Properties and Structure

The molecular formula of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is , with a molecular weight of approximately 221.20 g/mol. The compound features an indole structure, which is notable for its prevalence in many natural products and pharmaceuticals. The presence of the fluorine atom at the 5-position enhances the compound's biological activity by improving binding affinity to various receptors.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex indole derivatives. Its unique structure allows chemists to modify it and create new compounds with potential applications in various fields.

The compound has been studied for its potential biological activities, including:

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:

- CRTH2 Antagonism : This compound has been identified as a CRTH2 antagonist, showing effectiveness in treating conditions like allergic rhinitis and asthma, particularly eosinophilic asthma. Clinical trials have demonstrated its efficacy both in vitro and in vivo .

Table 1: Summary of Biological Activities

作用机制

The mechanism of action of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

相似化合物的比较

Structural and Functional Differences

The compound’s unique properties arise from its substitution pattern. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | 71987-67-2 | C₁₁H₁₀FNO₂ | 207.20 | 5-F, 2-CH₃, 3-CH₂COOH |

| 5-Fluoro-1H-indole-3-acetic acid | 10242-01-0* | C₁₀H₈FNO₂ | 193.17 | 5-F, 3-CH₂COOH |

| 2-(5-Methyl-1H-indol-3-yl)acetic acid | 1912-47-6 | C₁₁H₁₁NO₂ | 189.21 | 5-CH₃, 3-CH₂COOH |

| Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate | 17536-39-9 | C₁₃H₁₄FNO₂ | 235.26 | 5-F, 2-CH₃, 3-CH₂COOCH₂CH₃ (ester) |

| 2-(5-(Trifluoromethyl)-1H-indol-3-yl)acetic acid | 378802-40-5 | C₁₁H₈F₃NO₂ | 243.18 | 5-CF₃, 3-CH₂COOH |

Notes:

- Ethyl ester derivatives (e.g., CAS 17536-39-9) exhibit enhanced lipophilicity, improving membrane permeability but reducing water solubility compared to the carboxylic acid form .

- The trifluoromethyl substitution (CAS 378802-40-5) introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability .

生物活性

(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring. Its molecular formula is C₁₁H₁₃FNO₂, with a molecular weight of approximately 207.204 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets, including receptors and enzymes. The fluorine atom enhances binding affinity and stability, facilitating its role in modulating biological pathways. The compound exhibits potential effects on various biological targets, including:

- Anticancer Activity : Preliminary studies suggest that this compound may influence cancer cell viability and proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Indole derivatives are known for their antimicrobial activities, and this compound may exhibit similar properties against various pathogens.

- Influence on Plant Growth : Due to its structural similarity to auxins, it may interact with auxin receptors, potentially affecting plant growth and development pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Studies : In vitro investigations have shown that this compound can significantly decrease the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer). For instance, one study reported that this compound reduced cell viability by approximately 39.8% compared to untreated controls .

- Antimicrobial Activity : The compound has been evaluated for its activity against drug-resistant strains of bacteria and fungi. Studies indicate that it possesses broad-spectrum antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent .

- Mechanistic Insights : Investigations into the molecular interactions of this compound have revealed its potential to bind to multiple receptors involved in key biochemical pathways, influencing processes such as inflammation and apoptosis .

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound enhances its pharmacological properties compared to other indole derivatives. Below is a comparative table highlighting its structural features alongside related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylindole | Methyl group at position 2 | Lacks fluorine; primarily studied for aromatic properties |

| 5-Fluoroindole | Fluorine at position 5 | Indole structure without the acetic acid moiety |

| Indoleacetic Acid | Carboxylic acid at position 3 | Naturally occurring plant hormone; significant in growth regulation |

| 5-Fluoroindoleacetic Acid | Combination of both features | Enhanced biological activity due to both functionalities |

Case Study 1: Anticancer Activity Assessment

In a recent study evaluating the anticancer properties of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against drug-resistant Candida strains. Results showed significant inhibitory effects, suggesting that this compound could serve as a novel scaffold for developing new antimicrobial therapies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via refluxing 3-formylindole derivatives with appropriate reagents in acetic acid, using sodium acetate as a catalyst. Typical conditions involve heating at 100–110°C for 3–5 hours, followed by precipitation and recrystallization from acetic acid/water mixtures. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., fluorine-induced deshielding in ¹H NMR, methyl group coupling patterns) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 223.07 for C₁₁H₁₀FNO₂) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in spectral data caused by fluorine substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts. Compare computed ¹⁹F NMR shifts with experimental data to confirm regiochemistry. For example, fluorine at C5 induces distinct deshielding effects on adjacent protons (e.g., C4-H and C6-H) .

Q. How to design enzymatic assays to evaluate its bioactivity as a neuroprotective or antiproliferative agent?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., CDK5) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .

- Assay Conditions : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at physiological pH (7.4) and 37°C.

- Cell-Based Validation : Test cytotoxicity in SH-SY5Y neuroblastoma cells via MTT assays, with IC₅₀ calculations .

Q. How to troubleshoot low yields in synthesis due to competing side reactions?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dimerization products).

- Optimization : Increase catalyst loading (e.g., sodium acetate from 1.0 to 1.2 equiv) or reduce reaction time to minimize decomposition.

- Solvent Screening : Replace acetic acid with trifluoroacetic acid (TFA) for faster kinetics .

Q. What strategies differentiate between tautomeric forms in solution-phase studies?

- Methodological Answer :

- Variable Temperature NMR : Monitor proton exchange between tautomers (e.g., indole NH vs. keto-enol forms) at 25–60°C.

- Deuterium Exchange : Treat with D₂O to quench NH signals and identify labile protons .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Source Verification : Confirm compound purity (>95% by HPLC) and exclude batch-to-batch variability.

- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis : Use tools like RevMan to statistically pool results from independent studies .

Q. Why do computational predictions of acidity (pKa) deviate from experimental values?

- Methodological Answer :

- Solvent Effects : PCM (Polarizable Continuum Model) simulations account for aqueous vs. DMSO solvation.

- Protonation State : Validate predicted pKa (e.g., ~4.5 for the acetic acid moiety) via potentiometric titration .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。